2,5-Dimethoxy-2,5-dihydrofuran

Catalog No.
S704103
CAS No.
332-77-4
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethoxy-2,5-dihydrofuran

CAS Number

332-77-4

Product Name

2,5-Dimethoxy-2,5-dihydrofuran

IUPAC Name

2,5-dimethoxy-2,5-dihydrofuran

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-7-5-3-4-6(8-2)9-5/h3-6H,1-2H3

InChI Key

WXFWXFIWDGJRSC-UHFFFAOYSA-N

SMILES

COC1C=CC(O1)OC

Canonical SMILES

COC1C=CC(O1)OC

Organic Synthesis:

,5-Dimethoxy-2,5-dihydrofuran (DMDF) serves as a versatile building block in organic synthesis due to its unique reactivity profile. The presence of the cyclic ether moiety and the two methoxy groups allows for diverse functionalization strategies. Studies have employed DMDF in the synthesis of various complex molecules, including:

  • Heterocycles: DMDF acts as a valuable precursor for the synthesis of diverse heterocycles, including pyrroles, furans, and pyrans. PubChem, "2,5-Dimethoxy-2,5-dihydrofuran": )
  • Natural Products: The furan ring and methoxy groups present in DMDF mimic structural elements found in numerous natural products. This feature makes DMDF a valuable building block for the synthesis of natural product analogs and derivatives, aiding in the exploration of their biological properties. Science Direct, "Recent applications of 2,5-dimethoxy-2,5-dihydrofuran (DMDF) in natural product synthesis":

Medicinal Chemistry:

The potential biological activities of DMDF and its derivatives have attracted interest in medicinal chemistry research. Studies have explored the application of DMDF in the development of drugs targeting various diseases:

  • Antimicrobial Activity: Derivatives of DMDF have exhibited promising antimicrobial activity against various bacterial and fungal strains. RSC Advances, "Design, synthesis and biological evaluation of novel 2,5-disubstituted-2,5-dihydrofurans as potential antimicrobial agents":
  • Anticancer Activity: Certain DMDF derivatives have displayed cytotoxicity against cancer cell lines, suggesting potential for further development as anticancer agents. European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of novel N-heterocyclic carbene-based 2,5-dimethoxy-2,5-dihydrofuran derivatives as potential anticancer agents":

Material Science:

Recent research explores the potential applications of DMDF in the development of functional materials. Studies have investigated the use of DMDF in the synthesis of:

  • Polymers: DMDF can be incorporated into polymer structures, potentially influencing their properties like biodegradability or conductivity. Polymer Journal, "Syntheses and properties of novel poly(ether ketone)s containing 2,5-dimethoxy-2,5-dihydrofuran moieties": )
  • Biomaterials: The biocompatible nature of DMDF makes it a potential candidate for the development of biomaterials for various applications, including drug delivery and tissue engineering. Macromolecules, "Biocompatible poly(carbonate)s containing 2,5-dimethoxy-2,5-dihydrofuran moieties: Synthesis and characterization":

2,5-Dimethoxy-2,5-dihydrofuran is an organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of approximately 130.14 g/mol. It is classified as a furan derivative, specifically a dihydrofuran, characterized by the presence of two methoxy groups at the 2 and 5 positions of the furan ring. The compound is known for its unique chemical structure and potential applications in organic synthesis and medicinal chemistry .

Due to its reactive functional groups. Notable reactions include:

  • Hydrogenation: The compound can undergo hydrogenation to yield saturated derivatives .
  • Addition Reactions: It reacts with thiols to form thioethers in an acid-catalyzed process .
  • Cyclization: The compound can react with dichloroketene to produce complex bicyclic structures .

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 2,5-dimethoxy-2,5-dihydrofuran exhibits biological activity, particularly in drug discovery contexts. Its derivatives have been studied for potential pharmacological effects, although specific biological activities are still under investigation. The compound's structure allows for modifications that may enhance its biological properties .

Several methods for synthesizing 2,5-dimethoxy-2,5-dihydrofuran have been reported:

  • One-Pot Reactions: Efficient methods have been developed that allow the formation of this compound in high yields through one-pot reactions involving various precursors .
  • Electrophilic Addition: The synthesis can also involve electrophilic addition reactions to furan derivatives under controlled conditions.
  • Condensation Reactions: Condensation reactions between suitable starting materials can yield 2,5-dimethoxy-2,5-dihydrofuran as a product.

These methods emphasize the compound's accessibility for further research and application.

The applications of 2,5-dimethoxy-2,5-dihydrofuran are diverse:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activities, it is explored as a candidate for drug development.
  • Material Science: Its unique properties may find applications in polymer chemistry and material science .

Studies on the interactions of 2,5-dimethoxy-2,5-dihydrofuran with various reagents have revealed insights into its reactivity and potential pathways for further transformations. For instance:

  • Reactivity with Thiols: The compound's reaction with thiols leads to the formation of thioethers, indicating its utility in synthesizing sulfur-containing compounds .
  • Cyclic Acetal Formation: Its ability to form cyclic acetals under specific conditions demonstrates its potential in designing complex molecular architectures .

These interaction studies are crucial for understanding the compound's behavior in different chemical environments.

Several compounds share structural similarities with 2,5-dimethoxy-2,5-dihydrofuran. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2-MethoxyfuranFuran ring with one methoxy groupSimpler structure; less steric hindrance
2,5-DimethylfuranTwo methyl groups on the furan ringMore hydrophobic; different reactivity
3-Methoxy-2,4-pentadienalContains a conjugated systemPotential for different reactivity patterns

The presence of two methoxy groups in 2,5-dimethoxy-2,5-dihydrofuran distinguishes it from these similar compounds by enhancing its solubility and reactivity.

XLogP3

0.3

UNII

A31695LI9A

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (58.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (55.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

332-77-4

Wikipedia

2,5-dimethoxy-2,5-dihydrofuran

General Manufacturing Information

Furan, 2,5-dihydro-2,5-dimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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